Cas no 2034328-40-8 (N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide)
![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide structure](https://ja.kuujia.com/scimg/cas/2034328-40-8x500.png)
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide 化学的及び物理的性質
名前と識別子
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- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide
- N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-propan-2-yloxybenzamide
- N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide
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- インチ: 1S/C19H25NO3S/c1-14(2)23-17-7-5-16(6-8-17)19(22)20-11-9-15(10-12-21)18-4-3-13-24-18/h3-8,13-15,21H,9-12H2,1-2H3,(H,20,22)
- InChIKey: YJZZDKOFTVMIQV-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C(CCO)CCNC(C1C=CC(=CC=1)OC(C)C)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 9
- 複雑さ: 370
- トポロジー分子極性表面積: 86.8
- 疎水性パラメータ計算基準値(XlogP): 3.5
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6203-0609-15mg |
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide |
2034328-40-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6203-0609-10μmol |
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide |
2034328-40-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6203-0609-75mg |
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide |
2034328-40-8 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6203-0609-25mg |
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide |
2034328-40-8 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6203-0609-4mg |
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide |
2034328-40-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6203-0609-2mg |
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide |
2034328-40-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6203-0609-40mg |
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide |
2034328-40-8 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6203-0609-50mg |
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide |
2034328-40-8 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6203-0609-5μmol |
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide |
2034328-40-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6203-0609-5mg |
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide |
2034328-40-8 | 5mg |
$69.0 | 2023-09-09 |
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamideに関する追加情報
Introduction to N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide (CAS No. 2034328-40-8)
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide, identified by its CAS number 2034328-40-8, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of both hydroxyl and thiophene moieties in its backbone suggests a rich interplay of electronic and steric properties, which are critical for its biological activity.
The compound's structure, featuring a benzamide core substituted with a 5-hydroxy-3-(thiophen-2-yl)pentyl side chain and an 4-(propan-2-yloxy) group, positions it as a candidate for further exploration in medicinal chemistry. The benzamide moiety is well-known for its role in various bioactive molecules, often serving as a key pharmacophore. Its ability to interact with biological targets through hydrogen bonding and dipole-dipole interactions makes it particularly valuable in the design of small-molecule drugs.
In recent years, there has been growing interest in the development of novel therapeutic agents that incorporate heterocyclic structures, such as thiophene derivatives. Thiophenes are known for their stability and ability to engage in π-stacking interactions, which can enhance binding affinity and selectivity. The incorporation of a thiophene ring into the 5-hydroxy-3-(thiophen-2-yl)pentyl side chain of N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-(propan-2-yloxy)benzamide suggests that this compound may exhibit enhanced biological activity compared to simpler analogs.
The hydroxyl group in the 5-hydroxy-3-(thiophen-2-yl)pentyl side chain adds another layer of complexity to the molecule's behavior. Hydroxyl groups are known to participate in hydrogen bonding, both as donors and acceptors, which can influence the compound's solubility, bioavailability, and interactions with biological targets. This feature makes N-[5-hydroxy-3-(thiophen-2-yloxy)pentyl]-4-(propan-2-yloxy)benzamide a promising candidate for further investigation in drug discovery.
The 4-(propan-2-yloxy) group at the other end of the benzamide core introduces additional functionality that can modulate the compound's pharmacokinetic properties. Alkoxy groups are commonly found in bioactive molecules and can influence metabolic stability, lipophilicity, and cell membrane permeability. By carefully designing the length and substitution pattern of this group, researchers can fine-tune the properties of N-[5-hydroxy-3-(thiophen-2-yloxy)pentyl]-4-(propan-2-yloxy)benzamide to optimize its biological activity.
In the context of current research, N-[5-hydroxy-3-(thiophen-2-yloxy)pentyl]-4-(propan-2-yloxy)benzamide aligns with several ongoing trends in medicinal chemistry. For instance, there is increasing evidence that hybrid molecules combining multiple pharmacophoric elements can exhibit enhanced potency and selectivity. The combination of a benzamide core with a thiophene ring and hydroxyl-containing side chain makes this compound a prime example of such a hybrid structure.
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